(S)-1-Ethyl-2-pyrrolidinecarboxamide-d5
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Overview
Description
(S)-1-Ethyl-2-pyrrolidinecarboxamide-d5 is a deuterated derivative of (S)-1-Ethyl-2-pyrrolidinecarboxamide Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the compound, which can be useful in various scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Ethyl-2-pyrrolidinecarboxamide-d5 typically involves the deuteration of (S)-1-Ethyl-2-pyrrolidinecarboxamide. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process must ensure high purity and yield of the deuterated compound, which may involve multiple purification steps, such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Ethyl-2-pyrrolidinecarboxamide-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the deuterium atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-Ethyl-2-pyrrolidinecarboxamide-d5 has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution.
Biology: Employed in metabolic studies to understand the role of hydrogen atoms in biological processes.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to improve the pharmacokinetic properties of drugs.
Industry: Utilized in the development of deuterated drugs, which may have improved stability and reduced metabolic degradation.
Mechanism of Action
The mechanism of action of (S)-1-Ethyl-2-pyrrolidinecarboxamide-d5 involves the interaction of the compound with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Ethyl-2-pyrrolidinecarboxamide
- ®-1-Ethyl-2-pyrrolidinecarboxamide
- (S)-1-Methyl-2-pyrrolidinecarboxamide
Uniqueness
(S)-1-Ethyl-2-pyrrolidinecarboxamide-d5 is unique due to the presence of deuterium atoms, which can significantly alter its chemical and physical properties. This uniqueness makes it valuable in scientific research, particularly in studies involving isotopic effects and drug development.
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
147.23 g/mol |
IUPAC Name |
(2S)-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-2-9-5-3-4-6(9)7(8)10/h6H,2-5H2,1H3,(H2,8,10)/t6-/m0/s1/i1D3,2D2 |
InChI Key |
LQOASEHNECNLNM-PLFILOGFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCC[C@H]1C(=O)N |
Canonical SMILES |
CCN1CCCC1C(=O)N |
Origin of Product |
United States |
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